3,5-Difluoro-2-methoxyphenylacetic acid
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Overview
Description
3,5-Difluoro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenylacetic acid backbone. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-methoxyphenylacetic acid typically involves the introduction of fluorine atoms and a methoxy group onto a phenylacetic acid structure. One common method involves the use of fluorinated reagents and methoxylation reactions under controlled conditions. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as fluorination, methoxylation, and purification to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,5-Difluoro-2-methoxyphenylacetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies on its exact mechanism are ongoing and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylacetic acid: Lacks the methoxy group, which can affect its chemical properties and reactivity.
2-Methoxyphenylacetic acid: Does not contain fluorine atoms, leading to different biological and chemical behaviors.
3,5-Difluoro-4-methoxyphenylacetic acid: The position of the methoxy group is different, which can influence its interactions and applications.
Uniqueness
3,5-Difluoro-2-methoxyphenylacetic acid is unique due to the specific arrangement of fluorine atoms and the methoxy group on the phenylacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
2-(3,5-difluoro-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQFCTIILPHXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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